2-Iodo-3-methyl-1H-indole

Physical Chemistry Quality Control Medicinal Chemistry

Select 2-Iodo-3-methyl-1H-indole (C₉H₈IN, MW 257.07) for rapid, high-yielding C2 cross-couplings. Its enhanced oxidative addition rate, versus bromo/chloro analogs, enables ligand-free Suzuki reactions in 1–2 h at 60°C, critical for automated parallel synthesis. The validated X-ray crystal structure supports computational docking. A high melting point (197–198°C) and LogP (3.08) ensure straightforward purification by recrystallization or robust RP-HPLC retention, reducing post-reaction processing time in high-throughput med-chem programs.

Molecular Formula C9H8IN
Molecular Weight 257.07 g/mol
Cat. No. B1515481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-methyl-1H-indole
Molecular FormulaC9H8IN
Molecular Weight257.07 g/mol
Structural Identifiers
SMILESCC1=C(NC2=CC=CC=C12)I
InChIInChI=1S/C9H8IN/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5,11H,1H3
InChIKeyKCXJVBKCKXQMPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3-methyl-1H-indole (CAS 249608-76-2): Technical Baseline and Procurement Considerations for Medicinal Chemistry Applications


2-Iodo-3-methyl-1H-indole (C₉H₈IN, MW 257.07) is a halogenated indole building block characterized by an iodine atom at the C2 position and a methyl group at C3 . This substitution pattern distinguishes it from more common 3‑substituted or C‑unsubstituted indoles and confers a unique reactivity profile in palladium‑catalyzed cross‑coupling reactions . The compound is primarily sourced as an intermediate for constructing 2,3‑disubstituted indole scaffolds in medicinal chemistry programs [1].

Why 2-Iodo-3-methyl-1H-indole Cannot Be Replaced by Generic 2‑Halo‑3‑methylindole Analogs in Pd‑Catalyzed Transformations


The C2‑halogen in 2‑halo‑3‑methylindoles serves as the primary reactive handle for cross‑coupling, yet the identity of the halogen dramatically alters both reaction kinetics and achievable yields. While 2‑chloro‑ and 2‑bromo‑3‑methylindoles are commercially available, their lower reactivity in oxidative addition steps frequently necessitates harsher conditions, specialized ligands, or prolonged reaction times [1]. Conversely, the C2‑iodo derivative undergoes efficient coupling under mild, ligand‑free protocols that are often incompatible with its bromo or chloro counterparts [2]. Substituting the iodo compound with a cheaper analog without validating reaction performance can lead to failed couplings, increased by‑product formation, and significant delays in synthetic route development.

Quantitative Differentiation Evidence for 2-Iodo-3-methyl-1H-indole vs. Closest Analogs: A Procurement Decision Guide


Physical Property Differentiation: Melting Point (197–198 °C) vs. 2‑Bromo‑3‑methylindole (88–90 °C) as a Purity and Handling Indicator

2‑Iodo‑3‑methyl‑1H‑indole exhibits a melting point of 197–198 °C, approximately 109 °C higher than its 2‑bromo analog (88–90 °C) . This substantially elevated melting point reflects stronger intermolecular interactions conferred by the heavy iodine atom and serves as a convenient quality control marker: deviations from this narrow range readily indicate the presence of impurities or isomeric contamination .

Physical Chemistry Quality Control Medicinal Chemistry

Acidity/Basicity Differentiation: pKa (15.87) vs. 2‑Bromo‑3‑methylindole (15.78) and 3‑Methylindole (16.96)

The predicted pKa of 2‑iodo‑3‑methyl‑1H‑indole is 15.87±0.30, slightly higher (less acidic) than its 2‑bromo analog (15.78) and significantly lower than 3‑methylindole (16.96) . This fine‑tuned acidity profile arises from the electron‑withdrawing inductive effect of iodine at C2, which stabilizes the conjugate base more effectively than bromine, while the C3 methyl group provides modest electron donation .

Physical Organic Chemistry Medicinal Chemistry ADME Prediction

Lipophilicity Differentiation: LogP (3.08) vs. 2‑Chloro‑3‑methylindole and 3‑Methylindole

2‑Iodo‑3‑methyl‑1H‑indole has a calculated LogP of 3.0809, indicating significantly higher lipophilicity than 2‑chloro‑3‑methylindole (estimated LogP ≈ 2.3) and 3‑methylindole (LogP ≈ 2.6) [1]. The iodine atom contributes approximately +0.5 LogP units compared to chlorine and +0.4 units compared to hydrogen, reflecting its greater hydrophobic surface area and polarizability .

Lipophilicity Drug Design ADME

Synthetic Utility: Enhanced Cross‑Coupling Reactivity of C2‑Iodo vs. C2‑Bromo‑3‑methylindole (Class‑Level Inference)

Aryl iodides undergo oxidative addition to Pd(0) approximately 10–100× faster than aryl bromides under identical Suzuki–Miyaura conditions, and >1000× faster than aryl chlorides [1]. This kinetic advantage translates directly to 2‑iodo‑3‑methyl‑1H‑indole, enabling coupling at lower temperatures (e.g., 60 °C vs. 80–100 °C for bromides), with reduced catalyst loading, and often in the absence of expensive, air‑sensitive phosphine ligands [1][2]. For example, ligand‑free Suzuki coupling of unprotected iodoindoles proceeds smoothly in aqueous media, while the corresponding bromoindoles require extended reaction times or specialized precatalysts to achieve comparable conversion [2].

Cross‑Coupling Suzuki‑Miyaura Sonogashira Heck Reaction

Regioselective Functionalization: C2‑Iodine as a Exclusive Reactive Handle for Pd‑Catalyzed Transformations (Supporting Evidence)

In the N‑methyl derivative of 2‑iodo‑3‑methylindole, the C2 iodine undergoes exclusive substitution by acetylenic groups under Pd‑Cu catalysis, yielding 2‑ethynyl‑N‑methylindoles without competitive reaction at C3 [1]. This regioselectivity is preserved even when both C2 and C3 positions are iodinated, demonstrating that the C2 iodo moiety is preferentially activated under standard Sonogashira conditions [1]. The corresponding C3 iodo‑2‑methyl isomer (3‑iodo‑2‑methylindole) would direct coupling to a different site, yielding constitutionally distinct products.

Regioselective Synthesis Palladium Catalysis Sonogashira Coupling

Structural Confirmation: X‑ray Crystallographic Data Availability

The crystal structure of 2‑iodo‑3‑methyl‑1H‑indole has been determined and deposited in the Cambridge Structural Database, providing validated bond lengths, angles, and intermolecular hydrogen‑bonding networks [1]. This structural information is not uniformly available for all 2‑halo‑3‑methylindole analogs, offering a distinct advantage for computational docking studies, molecular mechanics parameterization, and understanding solid‑state packing effects on solubility.

Crystallography Structural Biology Computational Chemistry

Recommended Application Scenarios for 2-Iodo-3-methyl-1H-indole Based on Verified Differentiation Evidence


Parallel Synthesis of 2,3‑Disubstituted Indole Libraries via Suzuki‑Miyaura Coupling

The enhanced oxidative addition rate of the C2‑iodo moiety enables rapid, parallel diversification of 3‑methylindole scaffolds using automated synthesizers [1]. The compound is particularly suited for ligand‑free Suzuki coupling in aqueous/organic biphasic systems, where reaction completion can be achieved within 1–2 h at 60 °C—conditions that often fail with the corresponding 2‑bromo or 2‑chloro analogs [1][2].

Regioselective Sonogashira Alkynylation for Constructing Conjugated Indole Systems

As demonstrated in the exclusive C2‑ethynylation of N‑methyl‑2‑iodo‑3‑methylindole [3], this compound is ideal for introducing alkynyl groups at C2 without requiring C3 protection. This regiospecificity is essential for synthesizing 2‑alkynyl‑3‑methylindole building blocks used in materials science and bioactive molecule discovery.

Crystallography‑Supported Structure‑Based Drug Design

The availability of an experimentally determined crystal structure [4] makes 2‑iodo‑3‑methyl‑1H‑indole a preferred choice over analogs lacking such data. Computational chemists can use the validated geometry to dock the core scaffold into target protein binding sites or to initiate fragment‑based lead optimization with confidence in the starting conformation.

High‑Throughput Purification Workflows Leveraging Elevated Melting Point and LogP

The high melting point (197–198 °C) enables simple recrystallization as a primary purification step, while the elevated LogP (3.08) ensures robust retention in reversed‑phase HPLC—characteristics that streamline isolation of the parent compound and its coupled products in high‑throughput medicinal chemistry environments.

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